molecular formula C14H12F3N3S B14624896 1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 56913-83-8

1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B14624896
CAS No.: 56913-83-8
M. Wt: 311.33 g/mol
InChI Key: JCQQTISWCKGPHY-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative characterized by a pyridinylmethyl group at the N1 position and a 3-(trifluoromethyl)phenyl substituent at the N3 position.

Properties

CAS No.

56913-83-8

Molecular Formula

C14H12F3N3S

Molecular Weight

311.33 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C14H12F3N3S/c15-14(16,17)11-2-1-3-12(8-11)20-13(21)19-9-10-4-6-18-7-5-10/h1-8H,9H2,(H2,19,20,21)

InChI Key

JCQQTISWCKGPHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NCC2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiourea Derivatives

Compound Name Substituents (N1/N3) Key Structural Features Reference ID
Target Compound Pyridin-4-ylmethyl / 3-(trifluoromethyl)phenyl Pyridine ring, CF₃ group
ANF-2 () 3-Chloro-4-fluorophenyl / 3-(trifluoromethyl)phenyl Halogen (Cl, F) substitution
Compound 18f () Triazole-pyrrolidine / 3,5-bis(trifluoromethyl)phenyl Bis-CF₃, chiral centers
Compound 59 () Camphor-derived diamine / 3,5-bis(trifluoromethyl)phenyl Rigid bicyclic framework, bis-CF₃
Cu1 () 2-Phenylethyl / 3-(trifluoromethyl)phenyl Phenylethyl side chain, Cu(II) coordination

Key Observations :

  • Halogen vs. Heterocyclic Substitution : ANF-2 () replaces the pyridine group with halogenated phenyl, enhancing electronegativity but reducing π-system interactions .
  • Bis-Trifluoromethyl Groups : Compounds like 18f () and 59 () feature 3,5-bis(trifluoromethyl)phenyl groups, increasing hydrophobicity and steric bulk compared to the target compound’s single CF₃ group .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference ID
Target Compound ~357.3 (estimated) Not reported Moderate in polar solvents
ANF-2 () 375.78 144–145 Low in water, high in DMSO
Compound 59 () 413.42 53–57 High in chloroform
Kanto Catalog Compound () 413.42 Not reported Likely lipophilic

Key Observations :

  • Melting Points : ANF-2’s higher melting point (144–145°C) compared to compound 59 (53–57°C) suggests stronger intermolecular forces due to halogen substitution .

Key Observations :

  • Metal Coordination : Cu(II) complexes () demonstrate enhanced bioactivity due to metal-thiourea ligand interactions, a feature unexplored for the target compound .
  • Stereochemical Influence : Camphor-derived thioureas () highlight the role of stereochemistry in modulating biological efficacy, suggesting opportunities for enantiomeric studies on the target compound .

Preparation Methods

Reaction Mechanism:

$$
\text{R-NH}2 + \text{R'-!NCS} \rightarrow \text{R-NH-C(S)-NH-R'} + \text{H}2\text{S} \ (\text{traced as gas})
$$
Key conditions :

  • Solvents : Acetonitrile, tetrahydrofuran (THF), or methanol.
  • Catalysts : Triethylamine (NEt$$3$$) or dimethylaminopyridine (DMAP) to scavenge H$$2$$S.
  • Reaction time : 4–24 hours.

Optimized Protocols from Literature

Method A: Room-Temperature Synthesis in Acetonitrile

Procedure :

  • Dissolve pyridin-4-ylmethylamine (1.0 equiv) in anhydrous acetonitrile.
  • Add 3-(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) dropwise under nitrogen.
  • Stir at 25°C for 12 hours.
  • Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 82–89%.
Purity : >95% (HPLC).

Method B: Microwave-Assisted Acceleration

Procedure :

  • Combine reagents in a 5:1 mixture of DMF:H$$_2$$O.
  • Irradiate at 80°C for 15 minutes (300 W).
  • Quench with ice water and extract with dichloromethane.

Yield : 88%.
Advantage : Reduced reaction time (15 minutes vs. 12 hours).

Alternative Routes and Modifications

Use of Preformed Isothiocyanate Intermediates

3-(Trifluoromethyl)phenyl isothiocyanate is typically synthesized via:

  • Treating 3-(trifluoromethyl)aniline with thiophosgene (Cl$$_2$$C=S) in dichloromethane.
  • Alternative: Reaction with 1,1′-thiocarbonyldiimidazole (TCDI) in THF.

Critical Note : Handling thiophosgene requires strict safety protocols due to toxicity.

Purification and Characterization

Crystallization Techniques

  • Solvent pair : Dichloromethane/hexanes (1:3).
  • Result : Needle-like crystals suitable for X-ray diffraction.

Chromatographic Methods

  • Stationary phase : Silica gel (230–400 mesh).
  • Eluent : Gradient of ethyl acetate in hexane (10% → 40%).

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.44 (d, $$J = 5.5$$ Hz, 2H, pyridine-H), 7.75–7.61 (m, 4H, Ar-H), 4.82 (s, 2H, CH$$2$$), 3.76 (s, 1H, NH).
  • ESI-MS : $$m/z$$ 340.1 [M+H]$$^+$$.

Comparative Analysis of Methods

Method Solvent Time (h) Yield (%) Purity (%) Reference
Room Temp Acetonitrile 12 82–89 >95
Microwave DMF/H$$_2$$O 0.25 88 97
Reflux Methanol 8 75 90

Key Observations :

  • Microwave methods enhance efficiency but require specialized equipment.
  • Room-temperature protocols balance yield and practicality for lab-scale synthesis.

Challenges and Troubleshooting

Common Issues

  • Byproduct formation : Excess isothiocyanate leads to bis-thiourea derivatives. Mitigated by using 1.05 equiv of isothiocyanate.
  • Low solubility : Pyridin-4-ylmethylamine hydrochloride may require neutralization with NaOH before reaction.

Scalability

  • Kilogram-scale : Reported in using continuous flow reactors (residence time: 30 minutes, yield: 85%).

Applications and Derivatives

While beyond synthesis scope, noted applications include:

  • Anticancer activity : Analogues inhibit PI3K/Akt/mTOR pathways (IC$$_{50}$$ = 1.5–8.9 μM).
  • Antimicrobial properties : Thiourea derivatives show efficacy against Staphylococcus aureus (MIC = 4 μg/mL).

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